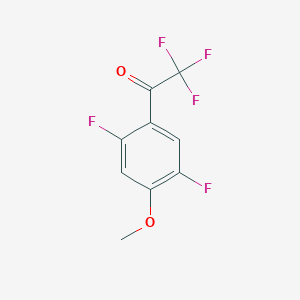

1-(2,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone

Descripción

1-(2,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by a trifluoroacetyl group attached to a substituted phenyl ring. The phenyl ring contains methoxy (-OCH₃) and fluorine substituents at the 4-, 2-, and 5-positions, respectively. This structural motif is significant in medicinal and agrochemical research due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and influence molecular interactions .

Propiedades

Fórmula molecular |

C9H5F5O2 |

|---|---|

Peso molecular |

240.13 g/mol |

Nombre IUPAC |

1-(2,5-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C9H5F5O2/c1-16-7-3-5(10)4(2-6(7)11)8(15)9(12,13)14/h2-3H,1H3 |

Clave InChI |

BHLVEQDOIUESGI-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C(=C1)F)C(=O)C(F)(F)F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2,5-difluoro-4-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistent quality .

Análisis De Reacciones Químicas

Types of Reactions

1-(2,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

1-(2,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

Medicine: Research into its potential therapeutic applications, such as drug development and pharmacological studies, is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties .

Mecanismo De Acción

The mechanism by which 1-(2,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine atoms and methoxy group play crucial roles in these interactions, influencing binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a broader class of trifluoroacetophenone derivatives. Below is a detailed comparison with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications.

Structural Analogs with Fluorine and Methoxy Substitutions

- 1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone Structure: Fluorine at 3- and 5-positions vs. 2- and 5-positions in the target compound. Molecular Formula: C₉H₅F₅O₂; Molecular Weight: 240.13 g/mol. Properties: Purity ≥95%, discontinued commercial availability.

Chlorine-Substituted Derivatives

- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone Structure: Chlorine replaces fluorine at 3- and 5-positions. Molecular Weight: 243.01 g/mol. Properties: Higher molecular weight and density due to chlorine’s atomic mass. Chlorine’s lower electronegativity (vs. fluorine) may reduce electron-withdrawing effects, but its larger size increases steric bulk. Hazard codes (e.g., R36/37/38) suggest irritancy risks, highlighting toxicity differences compared to fluoro analogs .

Hydroxy- and Amino-Substituted Derivatives

- 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone (CAS 315-44-6) Structure: Hydroxy groups at 2- and 4-positions. Properties: Increased polarity due to hydrogen-bonding capacity. Likely higher melting point and water solubility compared to methoxy or chloro analogs. Applications in photochemistry or as intermediates in flavonoid synthesis .

- 1-(4-Dimethylaminophenyl)-2,2,2-trifluoroethanone Structure: Electron-donating dimethylamino (-N(CH₃)₂) group at the 4-position. Molecular Weight: 217.19 g/mol; Melting Point: 72–76°C. Applications: The amino group facilitates protonation, making it a candidate for pH-sensitive applications or as a ligand in coordination chemistry .

Halogenated Derivatives for Cross-Coupling Reactions

- 1-(4-Bromophenyl)-2,2,2-trifluoroethanone Structure: Bromine at the 4-position. Applications: Key substrate in Suzuki-Miyaura cross-coupling reactions (e.g., synthesis of Odanacatib precursors). Biocatalytic reductions using alcohol dehydrogenases (ADHs) yield enantiomerically pure alcohols (>95% ee), demonstrating utility in asymmetric synthesis .

Data Table: Comparative Analysis

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties/Applications | References |

|---|---|---|---|---|

| 1-(2,5-Difluoro-4-methoxyphenyl)-TFEO* | 2,5-F; 4-OCH₃ | ~240 (estimated) | High metabolic stability; agrochemical R&D | [3,4] |

| 1-(3,5-Difluoro-4-methoxyphenyl)-TFEO | 3,5-F; 4-OCH₃ | 240.13 | Discontinued; ≥95% purity | [1,5,7] |

| 1-(3,5-Dichlorophenyl)-TFEO | 3,5-Cl | 243.01 | Irritant; higher steric bulk | [13] |

| 1-(2,4-Dihydroxyphenyl)-TFEO | 2,4-OH | 220.14 | Polar; hydrogen-bonding applications | [15] |

| 1-(4-Bromophenyl)-TFEO | 4-Br | 257.02 | Cross-coupling precursor; biocatalysis | [8,10] |

*TFEO = Trifluoroethanone

Key Findings and Implications

Substituent Effects: Fluorine vs. Chlorine: Fluorine’s electronegativity enhances electron-withdrawing effects, improving stability but reducing nucleophilic attack susceptibility. Chlorine increases molecular weight and toxicity. Methoxy vs.

Applications :

- Biocatalysis : Bromophenyl derivatives are pivotal in asymmetric synthesis (e.g., Odanacatib precursors).

- Agrochemicals : Fluoro-methoxy analogs are explored for pest control due to fluorine’s resistance to metabolic degradation .

Safety Profiles : Chlorinated derivatives exhibit higher hazards (e.g., irritancy), necessitating careful handling compared to fluoro-methoxy compounds .

Actividad Biológica

1-(2,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone is a synthetic compound with potential biological activities. Its unique structure, characterized by multiple fluorine and methoxy groups, suggests interesting interactions with biological targets. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C₉H₇F₃O₂

- Molecular Weight : 204.15 g/mol

- CAS Number : 26944-43-4

Biological Activity Overview

Research indicates that compounds with similar structural motifs can exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, potentially leading to increased biological efficacy.

The biological activity of 1-(2,5-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone may involve:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.

- Induction of Apoptosis : Some studies suggest that derivatives can trigger apoptosis in cancer cells through mitochondrial pathways.

- Antioxidant Activity : The methoxy group may contribute to antioxidant properties by scavenging free radicals.

Anticancer Activity

A study evaluated the cytotoxic effects of a series of fluorinated phenyl derivatives on various cancer cell lines. The results indicated that compounds with trifluoromethyl groups exhibited significant antiproliferative effects. Specifically:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| 1-(2,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone | K562 | 15 | Induction of apoptosis |

| 1-(3-Fluorophenyl)-2,2,2-trifluoroethanone | HeLa | 20 | Inhibition of glycolysis |

These findings suggest that the compound may induce cell death through apoptotic pathways in K562 cells while showing moderate activity against HeLa cells.

Antimicrobial Activity

Another study focused on the antimicrobial properties of fluorinated ketones. The results demonstrated that compounds similar to 1-(2,5-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone showed broad-spectrum activity against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

This suggests potential applications in developing antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.